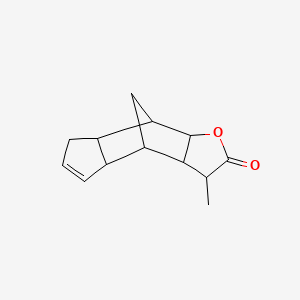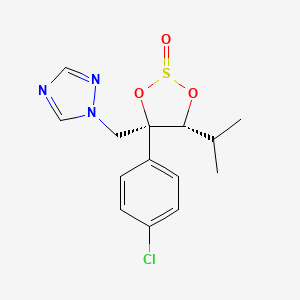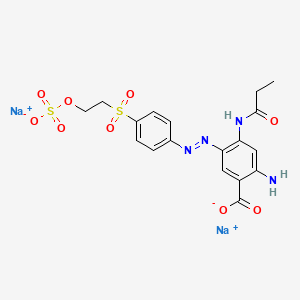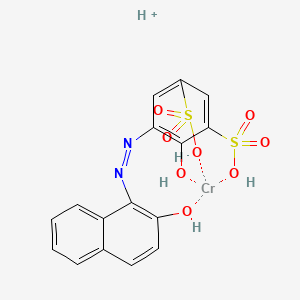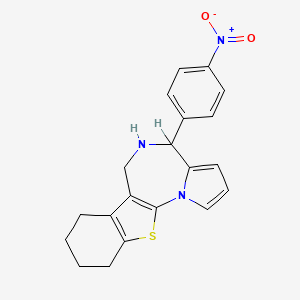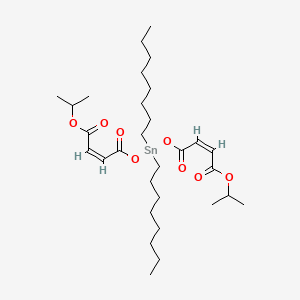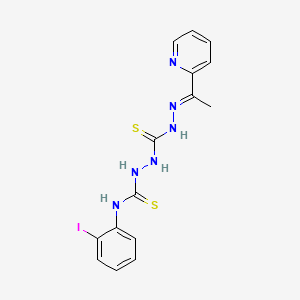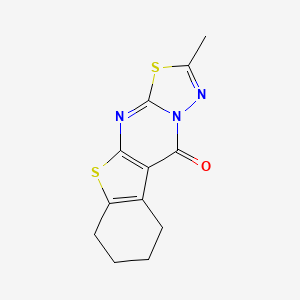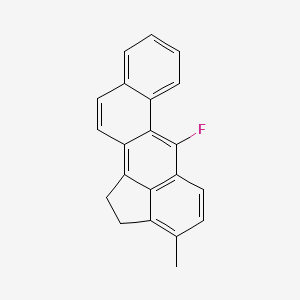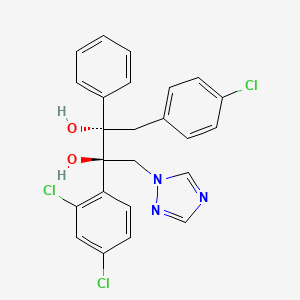
2,3-Butanediol, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Butanediol, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and dichlorophenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it a valuable tool for biochemical studies.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Butanediol, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-4-(1H-1,2,4-triazol-1-yl)-, (2S,3S)-
- 2,3-Butanediol, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-4-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-
Uniqueness
The uniqueness of 2,3-Butanediol, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)- lies in its specific stereochemistry and the presence of multiple functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
107680-31-9 |
|---|---|
Molecular Formula |
C24H20Cl3N3O2 |
Molecular Weight |
488.8 g/mol |
IUPAC Name |
(2S,3R)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-4-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C24H20Cl3N3O2/c25-19-8-6-17(7-9-19)13-23(31,18-4-2-1-3-5-18)24(32,14-30-16-28-15-29-30)21-11-10-20(26)12-22(21)27/h1-12,15-16,31-32H,13-14H2/t23-,24-/m0/s1 |
InChI Key |
LJMUGOJBMYQCLJ-ZEQRLZLVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@](CC2=CC=C(C=C2)Cl)([C@](CN3C=NC=N3)(C4=C(C=C(C=C4)Cl)Cl)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C(CN3C=NC=N3)(C4=C(C=C(C=C4)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


